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Compound of Interest

Compound Name: 5-Methylsulfinyl-pentanal Oxime

CAS No.: 1391062-46-6

Cat. No.: B587626

Get Quote

Executive Summary
Sulfinyl-functionalized oximes (R-S(O)-C=N-OH) represent a unique intersection of sulfur

chirality and nitrogen geometric isomerism. Widely explored as metalloproteinase inhibitors and

agrochemical precursors, these compounds present a distinct thermodynamic challenge: the

competition between the high-energy barrier of oxime

isomerization and the relatively low activation energy of sulfoxide thermal elimination.

This guide provides a rigorous analysis of the thermodynamic parameters governing these

systems, offering actionable protocols for their synthesis, purification, and stability profiling. It is

designed for researchers requiring precise control over stereochemistry and shelf-life in drug

discovery campaigns.

The Structural Nexus: Chirality and Geometry
The stability of sulfinyl oximes is dictated by two orthogonal stereogenic elements:
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The Sulfinyl Center (

): A pyramidal sulfur atom carrying a lone pair, an oxygen, and two carbon substituents. It is
configurationally stable at room temperature (

kcal/mol).

The Oxime Bond (

): Exists as E (trans) or Z (cis) isomers relative to the hydroxyl group.

The Dipole-Dipole Interaction (Expert Insight)
Unlike simple alkyl oximes, sulfinyl oximes exhibit a "dipole locking" effect. The strong dipole of

the sulfoxide (

) interacts with the oxime dipole.

Thermodynamic Preference: The E-isomer is typically favored sterically. However, in

-sulfinyl oximes, the Z-isomer can be unexpectedly stabilized via an intramolecular hydrogen
bond between the oxime hydroxyl proton and the sulfinyl oxygen, forming a pseudo-5-
membered ring (S=O

H-O-N).

Implication: Solvents capable of disrupting H-bonds (DMSO, MeOH) will shift the

equilibrium significantly compared to non-polar solvents (CHCl

).

Thermodynamic Landscape
To manipulate these compounds effectively, one must quantify the energy barriers preventing

interconversion and decomposition.

Table 1: Thermodynamic Parameters of Sulfinyl Oximes
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Parameter Approximate Value Structural Driver

Oxime Isomerization Barrier (

)

45–55 kcal/mol (Thermal)15–

20 kcal/mol (Acid Cat.)

High double-bond character of

C=N prevents rotation. Acid

catalysis lowers this by

protonating nitrogen.

Sulfoxide Racemization (

)
36–42 kcal/mol

Pyramidal inversion of sulfur

requires high energy; usually

optically stable < 200°C.

Sulfoxide Elimination (

)
32–40 kcal/mol

Syn-elimination (Ei

mechanism) to form vinyl

species and sulfenic acid.

N-O Bond Dissociation (BDE) ~55–60 kcal/mol
Homolysis is rare thermally but

possible photochemically.

Key Takeaway: The sulfoxide elimination barrier (32–40 kcal/mol) is often lower than the

thermal oxime isomerization barrier. Heating these compounds to isomerize the oxime often

leads to decomposition before equilibrium is reached. Acid catalysis is mandatory for safe

isomerization.

Stability Profile: Decomposition Pathways
The primary failure mode for sulfinyl oximes is not hydrolysis, but thermal elimination.

Thermal Instability: The Ei Mechanism
At temperatures exceeding 100°C,

-hydrogen containing sulfoxides undergo a concerted syn-elimination (Ei). In the context of
oximes, this yields an unsaturated oxime and a sulfenic acid.

Hydrolytic Stability
Oximes are generally robust against hydrolysis at neutral pH. However, under acidic conditions

(pH < 2), the reaction rate increases by orders of magnitude.

Mechanism: Protonation of the imine nitrogen
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Nucleophilic attack by water

Collapse to ketone + hydroxylamine.

Sulfinyl Effect: The electron-withdrawing sulfinyl group decreases the basicity of the oxime

nitrogen, actually increasing resistance to acid hydrolysis compared to simple ketoximes.

Diagram 1: Thermal Decomposition Pathway (Ei
Mechanism)
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Figure 1: The primary thermal decomposition pathway involves a concerted syn-elimination,

prevalent if the compound is heated without acid catalysis.

Experimental Protocols
Protocol: Synthesis of -Sulfinyl Oximes via Sulfinylation
Rationale: Direct oxidation of thio-oximes often leads to over-oxidation (sulfones). The

preferred route is the sulfinylation of methyl ketones followed by oximation, or direct

sulfinylation of the oxime dianion.

Reagents:

Methyl ketone substrate

Methyl benzenesulfinate (Sulfinylating agent)

NaH (Base)
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Hydroxylamine hydrochloride (

)

Step-by-Step Workflow:

Enolate Formation: In a flame-dried flask under

, suspend NaH (2.2 eq) in dry THF. Cool to 0°C. Add methyl ketone (1.0 eq) dropwise. Stir 30
min.

Sulfinylation: Add methyl benzenesulfinate (1.1 eq). Allow to warm to RT and stir for 4 hours.

Checkpoint: TLC should show disappearance of ketone.

Quench & Oximation: Carefully quench with aqueous

. Extract with EtOAc.[1] Evaporate solvent. Redissolve the crude

-keto sulfoxide in EtOH/Pyridine (10:1).

Condensation: Add

(1.5 eq). Heat to 60°C for 3 hours.

Note: Do not exceed 80°C to avoid elimination.

Purification: Flash chromatography on silica gel.

Critical: Use a gradient of Hexane/EtOAc. Isomers may separate; collect fractions

separately to determine

ratio.

Protocol: Kinetic Stability Assay (HPLC)
Rationale: To determine the shelf-life and isomerization rate, a self-validating HPLC method is

required.

Sample Prep: Dissolve 1 mg of purified oxime in 1 mL Acetonitrile.
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Stress Conditions:

Thermal: Heat block at 40°C, 60°C, 80°C.

Hydrolytic:[2][3][4][5] 0.1 N HCl (aq) / ACN (1:1).

Analysis: Inject 5

L onto a C18 column (e.g., Agilent Zorbax Eclipse).

Mobile Phase: Water (0.1% Formic Acid) / ACN gradient.

Detection: UV at 254 nm.

Data Processing: Plot

vs. time. The slope

.

Diagram 2: Experimental Workflow & Logic
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Figure 2: Step-wise logic for synthesis, emphasizing the decision point between isolating

kinetic isomers or forcing thermodynamic equilibrium.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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